3-(胆酰胺基丙基)-1,1-二甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

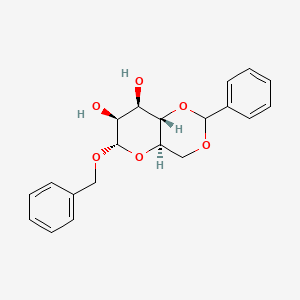

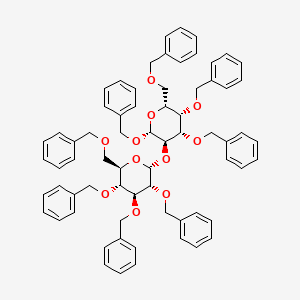

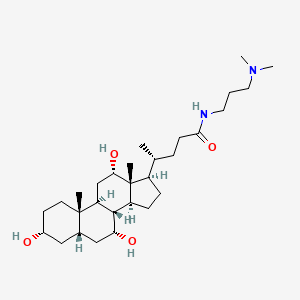

3-(Cholamidopropyl)-1,1-dimethamine, also known as CHAPS, is a zwitterionic detergent derived from cholic acid . It is used in the laboratory to solubilize biological macromolecules such as proteins . It is particularly useful in purifying membrane proteins, which are often sparingly soluble or insoluble in aqueous solution due to their native hydrophobicity .

Molecular Structure Analysis

The molecular formula of 3-(Cholamidopropyl)-1,1-dimethamine is C32H58N2O7S . The molecular weight is 614.9 .科学研究应用

1. 在分析化学和分离科学中的作用

3-[(3-胆酰胺基丙基)二甲基铵]-1-丙烷磺酸盐 (CHAPS) 已被认为是毛细管电泳 (CE) 的重要手性选择剂,尤其是在氨基酸分离中。值得注意的是,将 CHAPS 加入到包含 CHAPS、SDS 和环糊精的三组分系统中,可改善对映体分离。该体系的有效性受多种因素的影响,例如 pH、CHAPS 和 SDS 的浓度,以及所用环糊精的类型和浓度。该方法展示了在不到 15 分钟内实现所有氨基酸基线分离的能力,分辨率高达 2.01 (Tran 和 Kang,2003)。

2. 在囊泡形成研究中的影响

CHAPS 在囊泡的形成中起着至关重要的作用,囊泡的形成在各种生物和化学应用中至关重要。通过从混合 CHAPS/蛋黄卵磷脂胶束中去除 CHAPS 形成的囊泡的大小受去垢剂去除方法的影响。透析或缓慢逐步稀释等技术会导致形成大囊泡,而快速一步稀释会导致形成小囊泡。这些发现对于理解囊泡形成过程及其影响因素至关重要,为优化基于囊泡的递送系统提供了有价值的见解 (Sun 和 Ueno,2000)。

3. 对生物分子器件架构的贡献

CHAPS 的两性离子性质已被用于制备生物分子器件架构。CHAPS 降低细胞色素 c (cyt c) 分子之间非特异性亲和力的能力已被用于在金基底上创建无聚集物的金属蛋白自组装单层。CHAPS 的这一特性对于增强生物分子电子器件的电化学性能至关重要,使其成为生物电子学领域的有价值的资产 (Lee 等人,2004)。

作用机制

Target of Action

The primary target of 3-(Cholamidopropyl)-1,1-dimethamine, also known as CHAPS, is biological macromolecules such as proteins . It is especially useful in solubilizing membrane proteins, which are often sparingly soluble or insoluble in aqueous solution due to their native hydrophobicity .

Mode of Action

CHAPS interacts with its targets by solubilizing them. It is a zwitterionic surfactant, meaning it carries both positive and negative charges, which allows it to interact with various types of molecules. It is structurally similar to certain bile acids, such as taurodeoxycholic acid and taurochenodeoxycholic acid . This structural similarity allows it to interact effectively with biological macromolecules.

Pharmacokinetics

It is known that chaps has a high critical micelle concentration (cmc) of 8-10 mm , which means it can form micelles in solution at this concentration. This property is important for its ability to solubilize proteins.

Result of Action

The primary result of CHAPS action is the solubilization of proteins, particularly membrane proteins. This allows for the extraction, purification, and further study of these proteins . It is used as a non-denaturing detergent, meaning it can solubilize proteins without disrupting their native structure .

Action Environment

The action of CHAPS is influenced by environmental factors such as pH and temperature. It is soluble across a wide pH range (2 to 12) , making it versatile for use in various experimental conditions. Its cloud point, the temperature above which it starts to precipitate out of solution, is above 100°C , allowing it to be used at a wide range of temperatures.

安全和危害

未来方向

In recent years, CHAPS has been gaining popularity in biochemical and cell biology research, particularly in the solubilization of membrane proteins . It has also been used in the study of protein solubilization for oil palm proteomics . These studies suggest that CHAPS could have more applications in the future in the field of proteomics and other areas of biochemical research .

属性

IUPAC Name |

(4R)-N-[3-(dimethylamino)propyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52N2O4/c1-18(7-10-26(35)30-13-6-14-31(4)5)21-8-9-22-27-23(17-25(34)29(21,22)3)28(2)12-11-20(32)15-19(28)16-24(27)33/h18-25,27,32-34H,6-17H2,1-5H3,(H,30,35)/t18-,19+,20-,21-,22+,23+,24-,25+,27+,28+,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOVEIUMHBMREZ-JSAKOLFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCCN(C)C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCCN(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675748 |

Source

|

| Record name | (4R)-N-[3-(dimethylamino)propyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cholamidopropyl)-1,1-dimethamine | |

CAS RN |

76555-98-1 |

Source

|

| Record name | (4R)-N-[3-(dimethylamino)propyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。